3-[3-(3-Fluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-5-methyl-1H-pyrazole
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Overview
Description
3-(3-Fluorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure includes a triazole ring fused with a thiadiazole ring, which is further substituted with fluorophenyl and methylpyrazol groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazides with thiosemicarbazides under acidic or basic conditions to form the triazole-thiadiazole core. Subsequent functionalization with fluorophenyl and methylpyrazol groups is achieved through nucleophilic substitution or coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl or pyrazolyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Studied for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(3-fluorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit kinase activity by binding to the ATP-binding site, leading to downstream effects on cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl derivatives: These compounds share structural similarities and may exhibit similar biological activities.
Triazolo[4,3-a]pyrazine derivatives: These compounds also contain a triazole ring fused with another heterocycle and have been studied for their anticancer properties.
Uniqueness
3-(3-Fluorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern and the combination of fluorophenyl and methylpyrazol groups, which may confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C13H9FN6S |
---|---|
Molecular Weight |
300.32 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H9FN6S/c1-7-5-10(16-15-7)12-19-20-11(17-18-13(20)21-12)8-3-2-4-9(14)6-8/h2-6H,1H3,(H,15,16) |
InChI Key |
DDNJPXXVGJCXGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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